molecular formula C10H11N5O B14887226 (Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide

(Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide

Cat. No.: B14887226
M. Wt: 217.23 g/mol
InChI Key: LOXKCTQCGNLXJC-UHFFFAOYSA-N
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Description

(Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, a hydroxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5-amino-1-phenyl-1H-pyrazole-4-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with appropriate electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicine, (Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its versatility in chemical reactions makes it valuable for the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-phenyl-1H-pyrazole-4-carboximidamide
  • N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide
  • 1-phenyl-1H-pyrazole-4-carboximidamide

Uniqueness

(Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide is unique due to the presence of both amino and hydroxy groups in its structure

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

5-amino-N'-hydroxy-1-phenylpyrazole-4-carboximidamide

InChI

InChI=1S/C10H11N5O/c11-9(14-16)8-6-13-15(10(8)12)7-4-2-1-3-5-7/h1-6,16H,12H2,(H2,11,14)

InChI Key

LOXKCTQCGNLXJC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)/C(=N/O)/N)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=NO)N)N

Origin of Product

United States

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